(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Overview
Description
The Unique Ingredient Identifier (UNII) “UP4NO9901H” is a non-proprietary, free, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information . It is used in electronic listing and other regulatory activities throughout product life cycles .
Molecular Structure Analysis
The molecular formula of “Unii-UP4NO9901H” is C20H26O3 . The structure consists of a β-sandwich subdomain followed by α-helical segments .Chemical Reactions Analysis
While specific chemical reactions involving “Unii-UP4NO9901H” are not available, it’s worth noting that the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures .Scientific Research Applications
1. Enhancing Undergraduate Science Education
Unii-UP4NO9901H may play a role in enhancing undergraduate science education by promoting active engagement in learning, thereby fostering a deeper understanding, retention, and transfer of knowledge compared to traditional lecture/lab classes. This approach could revolutionize undergraduate science education and contribute to a scientifically literate society (Dehaan, 2005).
2. Ventilation and Indoor Air Science
The substance might have implications in the field of ventilation and indoor air science. The rapid growth of computational fluid dynamics (CFD) in this field indicates its integral role in the research and development of complex air distribution and ventilation systems in buildings. Unii-UP4NO9901H's properties could be valuable in addressing the challenges of turbulence modelling, numerical approximation, and boundary conditions relevant to building ventilation (Li & Nielsen, 2011).
3. Public Participation in Scientific Research
Unii-UP4NO9901H might be utilized in projects that involve public participation in scientific research (PPSR), especially in contexts where research addresses complex social-ecological questions. The substance's properties could influence the design of these projects and potentially enhance outcomes for scientific research, individual participants, and social-ecological systems (Shirk et al., 2012).
4. Sustainable Development in Higher Education
Research into Unii-UP4NO9901H may contribute to the field of sustainable development, particularly in higher education. Its applications could be pivotal in integrating sustainability into academic research, thereby aligning research trends with strategic perspectives such as those outlined by UNESCO during the Decade of Education for Sustainable Development (Wu & Shen, 2016).
Mechanism of Action
Unii-UP4NO9901H, also known as Umeclidinium, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications .
Target of Action
Umeclidinium primarily targets the muscarinic subtype 3 (M3) receptors located in the airway smooth muscle . These receptors play a crucial role in controlling the airway’s maintenance by the parasympathetic nervous system .
Mode of Action
Umeclidinium is a long-acting muscarinic antagonist, often referred to as an anticholinergic . It interacts with its targets by inhibiting the binding of acetylcholine to the M3 muscarinic receptors . This action prevents bronchoconstriction, thereby opening up the airways .
Biochemical Pathways
The primary biochemical pathway affected by Umeclidinium involves the inhibition of acetylcholine binding to the M3 receptors . This action leads to bronchodilation, reducing the symptoms of chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
It’s known that the compound is used as a long-term maintenance treatment for copd, suggesting it has suitable bioavailability and pharmacokinetic properties for this application .
Result of Action
The primary result of Umeclidinium’s action is the alleviation of COPD symptoms. By preventing bronchoconstriction, it helps open up the airways, improving airflow and reducing shortness of breath, cough, and sputum production .
Action Environment
The environment in which Umeclidinium acts is primarily the human respiratory system, specifically the airway smooth muscle where the M3 receptors are located
Biochemical Analysis
Cellular Effects
Unii-UP4NO9901H has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Dosage Effects in Animal Models
The effects of Unii-UP4NO9901H vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Unii-UP4NO9901H within cells and tissues are complex processes that involve various transporters or binding proteins . These processes can affect the localization or accumulation of Unii-UP4NO9901H .
Subcellular Localization
It is possible that there are targeting signals or post-translational modifications that direct Unii-UP4NO9901H to specific compartments or organelles .
Properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3/t11-,13-,14-,16-,18+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJLVPVXJZGLPJ-CCASCXMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61919-52-6 | |
Record name | 11beta-Hydroxy-6alpha-methylandrosta-1,4-diene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061919526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11.BETA.-HYDROXY-6.ALPHA.-METHYLANDROSTA-1,4-DIENE-3,17-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP4NO9901H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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